Fmoc-Abu-OH

描述

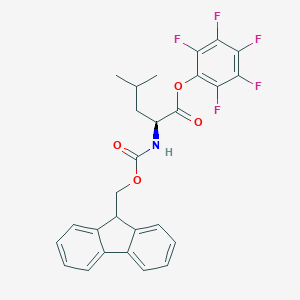

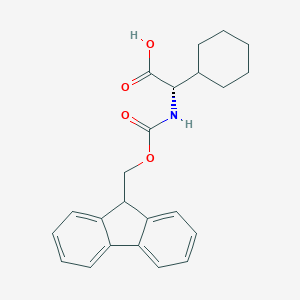

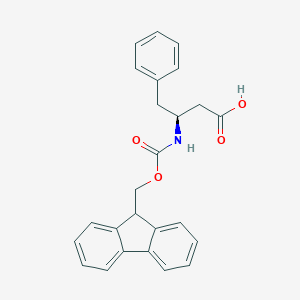

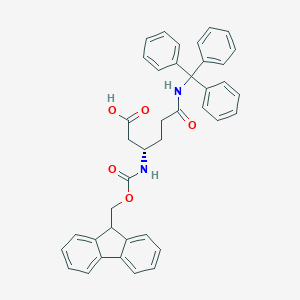

Fmoc-Abu-OH, also known as N-α-Fmoc-L-α-aminobutyric acid or Fmoc-2-aminobutanoic acid, is an alanine derivative . It is used as a standard building block for the introduction of aminobutyric amino-acid residues by Fmoc Solid Phase Peptide Synthesis .

Synthesis Analysis

This compound is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis

The molecular formula of this compound is C19H19NO4, and its molecular weight is 325.36 .Chemical Reactions Analysis

This compound is suitable for Fmoc solid-phase peptide synthesis . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution: the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has an optical activity of [α]20/D −22.0±2°, c = 1% in DMF . It is recommended to be stored at a temperature between 2-8°C .科学研究应用

磷酸肽同构体的合成:Fmoc-Abu-OH用于合成D-和L-对映体的Fmoc-Abu[PO(OCH2CHCH2)2]-OH,用于固相磷酸肽合成。这种合成方法可以获得丝氨酸磷酸肽同构体,对肽研究 (Shapiro et al., 1993) 有用。

抗菌和抗炎应用:包括this compound在内的Fmoc修饰的自组装建筑块被用于开发用于抗菌和抗炎目的的生物医学材料。这些材料对细菌形态具有显著影响,并提供了新的功能性树脂基复合材料中的方法 (Schnaider et al., 2019)。

含磷氨基酸的肽合成:this compound在Abu(P)含肽的高效Fmoc/固相合成中起着重要作用,展示了其在复杂肽合成中的实用性。这种方法对于创建具有特定氨基酸序列和性质的肽至关重要 (Perich, 2009)。

超分子凝胶和抗微生物活性:包括this compound在内的Fmoc功能化氨基酸被用于制备在生物医学领域应用的超分子水凝胶。这些凝胶具有生物相容性和可降解性,并已被研究其抗微生物活性 (Croitoriu et al., 2021)。

混合水凝胶开发:基于Fmoc保护氨基酸的水凝胶已经开发出,其中包含功能化的单壁碳纳米管(f-SWCNT),创造出具有增强热稳定性和机械性能的混合水凝胶。这代表了功能材料开发的重大进展 (Roy & Banerjee, 2012)。

稳定荧光银纳米团簇:类似this compound的N-末端Fmoc保护氨基酸可以在水凝胶基质中稳定荧光银纳米团簇,为生物技术和纳米技术 (Roy & Banerjee, 2011) 中的潜在应用提供了可能。

作用机制

- Fmoc-Abu-OH is a compound modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its primary targets are not well-documented in the literature, but it is commonly used as a building block for peptide synthesis and self-assembly of functional materials .

- The Fmoc group is rapidly removed by base (usually piperidine), allowing subsequent coupling reactions with other amino acids .

Target of Action

Mode of Action

Result of Action

安全和危害

未来方向

The self-assembly of Fmoc protected single amino acids like Fmoc-Abu-OH is of particular interest for many reasons, including their ease of synthesis, functional diversity, stability, and biocompatibility . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

生化分析

Biochemical Properties

Fmoc-Abu-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation and cleavage of bonds during the synthesis and deprotection stages .

Cellular Effects

The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It forms bonds with other amino acids to create peptides, and these peptides can then interact with various biomolecules. The Fmoc group is also involved in the protection of the amine group during peptide synthesis, preventing unwanted side reactions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can be observed in the peptides that have been synthesized. Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is well-tolerated in BALB/c mice .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during the formation and cleavage of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues occur during the process of peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .

Subcellular Localization

The subcellular localization of this compound is primarily at the site of peptide synthesis. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIRYUNKLVPVRR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135112-27-5 | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。